5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
The compound “5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as pyrazolopyrazines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring. The presence of the benzyl and phenyl groups suggests that this compound may have interesting chemical and physical properties .
Scientific Research Applications
Synthesis and Structural Characterization
This compound and its analogs have been the subject of synthesis and structural characterization studies, aiming to explore their potential in various scientific applications. For example, research on similar pyrazolo[1,5-a]pyrimidine derivatives has revealed their synthesis through reactions involving specific reagents and conditions, with the aim of obtaining compounds with potential biological activity (Hassan, Hafez, & Osman, 2014). These studies are pivotal for understanding the chemical properties and reactivity of such compounds, laying the groundwork for further exploration of their applications.
Biological Activities and Applications
The compound's derivatives have been investigated for their cytotoxicity, showcasing the potential for applications in cancer research. For instance, some derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the medicinal chemistry aspect of these compounds (Hassan, Hafez, & Osman, 2014). Moreover, antimicrobial studies on related compounds have identified significant activity against various bacterial strains, suggesting their potential in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Corrosion Inhibition
Research has also delved into the corrosion inhibition performance of pyrazole derivatives for mild steel in acidic solutions, indicating their potential as corrosion inhibitors in industrial applications. Such studies provide insights into the molecular mechanisms of corrosion inhibition and the effectiveness of these compounds in protecting metal surfaces (Yadav, Gope, Kumari, & Yadav, 2016).
properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-26-17-7-5-15(6-8-17)18-12-19-20(25)23(9-10-24(19)22-18)13-14-3-2-4-16(21)11-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUVFRKJZOGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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